molecular formula C20H26N4O6S4 B11961756 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene CAS No. 34542-99-9

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene

Cat. No.: B11961756
CAS No.: 34542-99-9
M. Wt: 546.7 g/mol
InChI Key: XNQVDLYJQLYTTA-UHFFFAOYSA-N
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Description

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is a complex organic compound characterized by its multiple functional groups, including sulfonyl, amino, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the sulfonyl intermediate: This step involves the reaction of 4-methylphenyl with sulfonyl chloride in the presence of a base such as pyridine.

    Coupling reactions: The sulfonyl intermediate is then coupled with various amino and carbonyl-containing compounds through nucleophilic substitution reactions.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thioether groups may also play a role in modulating redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene
  • Methyl {[(4-methylphenyl)sulfonyl]amino}(oxo)acetate

Uniqueness

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

CAS No.

34542-99-9

Molecular Formula

C20H26N4O6S4

Molecular Weight

546.7 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyldisulfanyl]ethyl]urea

InChI

InChI=1S/C20H26N4O6S4/c1-15-3-7-17(8-4-15)33(27,28)23-19(25)21-11-13-31-32-14-12-22-20(26)24-34(29,30)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H2,21,23,25)(H2,22,24,26)

InChI Key

XNQVDLYJQLYTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSSCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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